REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:10][NH2:11])=[O:9])[CH:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)(O)[O-].[Na+]>C(O)CCC>[N:12]1([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:10][NH2:11])=[O:9])[CH:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:2.3|
|
Name
|
|
Quantity
|
9.37 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)NN
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
with a mixture of chloroform, ethanol and concentrated aqueous ammonia solution (50:50:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=CC(=NC=C1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |